- Synthesis of 1H-3-n-propyl-pyrazole-5-carboxylic acid ethyl ester, Beijing Gongshang Daxue Xuebao, 2002, 20(4), 11-13
Cas no 92945-27-2 (Ethyl 5-Propyl-1H-pyrazole-3-carboxylate)
92945-27-2 structure
Product Name:Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Numéro CAS:92945-27-2
Le MF:C9H14N2O2
Mégawatts:182.219662189484
MDL:MFCD08700607
CID:61591
PubChem ID:7365260
Update Time:2024-10-26
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- Ethyl 3-propyl-1H-pyrazole-5-carboxylate
- 3-n-Propylpyrazole-5-carboxylic acid ethyl ester
- Ethyl 5-n-propyl-1H-pyrazole-3-carboxylate
- Ethyl 3-n-propylpyrazole-5-carboxylate
- Ethyl 5-propyl-1H-pyrazole-3-carboxylate
- ETHYL 5-PROPYLPYRAZOLE-3-CARBOXYLATE
- 1H-Pyrazole-3-carboxylic acid, 5-propyl-, ethyl ester
- 5-Propyl-2H-pyrazole-3-carboxylic acid ethyl ester
- ethyl 3-propylpyrazole-5-carboxylate
- 5-propyl-1H-pyrazole-3-carboxylic acid ethyl ester
- PubChem22736
- 3-Propyl
- 3-n-Propylpyrazol-5-carboxylic acid ethyl ester
- Ethyl 3-propyl-1H-5-pyrazole carboxylate
- ALBB-013317
- 92945-27-2
- SCHEMBL1359
- MFCD08700607
- Ethyl5-Propylpyrazole-3-carboxylate
- MB02232
- SUALHSUMUQQLJP-UHFFFAOYSA-N
- Ethyl 3-Propyl-1H-pyrazole-5-carboxylate; Ethyl 3-n-Propylpyrazole-5-carboxylate; Ethyl 5-n-Propyl-1H-pyrazole-3-carboxylate;
- AKOS000135923
- s10518
- MFCD02093950
- AS-15765
- CS-W017103
- AKOS006229760
- SY019799
- EN300-7389973
- AC-4744
- DTXSID40428567
- Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
-
- MDL: MFCD08700607
- Piscine à noyau: 1S/C9H14N2O2/c1-3-5-7-6-8(11-10-7)9(12)13-4-2/h6H,3-5H2,1-2H3,(H,10,11)
- La clé Inchi: SUALHSUMUQQLJP-UHFFFAOYSA-N
- Sourire: O=C(C1C=C(CCC)NN=1)OCC
- BRN: 7634535
Propriétés calculées
- Qualité précise: 182.10600
- Masse isotopique unique: 182.105527694g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 13
- Nombre de liaisons rotatives: 5
- Complexité: 173
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 55
- Charge de surface: 0
- Nombre d'tautomères: 4
- Le xlogp3: 2
Propriétés expérimentales
- Couleur / forme: Pas encore déterminé
- Dense: 1.106
- Point de fusion: 48-50°C
- Point d'ébullition: 331.1℃ at 760 mmHg
- Point d'éclair: 331.1 °C at 760 mmHg
- Le PSA: 54.98000
- Le LogP: 1.53890
- Solubilité: Pas encore déterminé
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Informations de sécurité
- Mot signal:Warning
- Description des dangers: H315; H319; H335
- Déclaration d'avertissement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Instructions de sécurité: S22-S24/25
- Niveau de danger:IRRITANT
- Conditions de stockage:Store at room temperature
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Données douanières
- Code HS:2933199090
- Données douanières:
Code douanier chinois:
2933199090Résumé:
2933199090. Autres composés cycliques pyrazoliques structurellement non condensés. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 20,0%
Éléments de déclaration:
Nom du produit composition contenu utilisation Veuillez indiquer l'apparence Urotropine 6 - caprolactame Veuillez indiquer l'apparence Signature Date
Résumé:
2933199090. Autres composés contenant dans leur structure un cycle Pyrazole non condensé, hydrogéné ou non. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 20,0%
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate PrixPlus >>
| Classification associée | No. | Product Name | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB062-1g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 1g |
281.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB062-200mg |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 200mg |
88.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BB062-5g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 5g |
982.0CNY | 2021-07-10 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E124451-1g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 1g |
¥183.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E124451-25g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 25g |
¥2501.90 | 2023-09-03 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E124451-5g |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 98% | 5g |
¥676.90 | 2023-09-03 | |
| Alichem | A049003883-5g |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
92945-27-2 | 98% | 5g |
$395.01 | 2023-08-31 | |
| Alichem | A049003883-100g |
Ethyl 3-propyl-1H-pyrazole-5-carboxylate |
92945-27-2 | 98% | 100g |
$597.72 | 2023-08-31 | |
| Fluorochem | 047977-10g |
Ethyl 3-n-propylpyrazole-5-carboxylate |
92945-27-2 | 98% | 10g |
£147.00 | 2022-03-01 | |
| TRC | E925890-250mg |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate |
92945-27-2 | 250mg |
$ 52.00 | 2023-09-07 |
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Hydrazine sulfate (1:?) , Sodium hydroxide , Hydrazine hydrate (1:1) Solvents: Water ; 2 h, pH 7, 60 °C
Référence
Méthode de production 2
Conditions de réaction
1.1 Reagents: Sodium methoxide ; 2 °C; 0 °C; 5 °C → 0 °C; 0 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 40 °C; 30 min, < 0 °C; 0 °C → 5 °C; 10 min, 5 °C; 5 °C → 55 °C; 2 h, 55 °C; 55 °C → 10 °C
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
1.2 Solvents: Ethyl acetate ; 20 min, 10 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; 15 min, pH 1.8 - 2, 10 °C
1.4 Catalysts: p-Toluenesulfonic acid ; 5 °C → 10 °C
1.5 Reagents: Hydrazine hydrate (1:1) ; 1 h, 10 - 25 °C; 45 min, 25 °C; 25 °C → 5 °C
1.6 Reagents: Sodium hydroxide Solvents: Water ; pH 7.2
Référence
- Preparation of pyrazolopyrimidinones for the treatment of impotence, India, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Référence
- Preparation of deuterated 3-(dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamides as phosphodiesterase PDE5 inhibitors., United States, , ,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Trifluoroacetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Référence
- Preparation of novel polycyclic compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid , 2-Methoxyethanol ; overnight, rt → 100 °C
Référence
- Novel hydroxamic acid compounds as dual inhibitors of phosphodiesterases and histone deacetylases, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Sodium ethoxide Solvents: Ethanol ; 2 h, rt
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Référence
- Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, Hecheng Huaxue, 2002, 10(3), 257-259
Méthode de production 7
Conditions de réaction
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Acetic acid , Hydrazine ; 8 h, reflux
1.3 Reagents: Sodium bicarbonate Solvents: Water
Référence
- Novel process for synthesizing 4-amino-1-methyl-3-propylpyrazolyl-5-formamide, Jingxi Yu Zhuanyong Huaxuepin, 2004, 12(5), 12-13
Méthode de production 8
Conditions de réaction
1.1 Reagents: Hydrazine Solvents: Acetic acid
Référence
- Synthesis of 4-amino-1-methyl-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2000, 31(9), 419-420
Méthode de production 9
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 207 °C
Référence
- Synthesis of pyrazole-3-carboxylates and pyrazole-1,5-dicarboxylates by one-pot cyclization of hydrazone dianions with diethyl oxalate, Tetrahedron, 2008, 64(9), 2207-2215
Méthode de production 10
Conditions de réaction
1.1 Reagents: Hydrazine Solvents: Ethanol
Référence
- Preparation of N-benzylpyrrole, -pyrazole, and - triazole derivatives as angiotensin II antagonists and as antihypertensives, European Patent Organization, , ,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 0 °C; 8 h, 0 °C → reflux; cooled
Référence
- Pyrazolo[4,3-d]pyrimidine derivative as highly selective and long-acting PDE5 modulators and their preparation, United States, , ,
Méthode de production 12
Conditions de réaction
1.1 Catalysts: Diethylamine Solvents: Dimethyl sulfoxide ; 24 h, rt
Référence
- Highly Regioselective Organocatalyzed Synthesis of Pyrazoles from Diazoacetates and Carbonyl Compounds, Chemistry - A European Journal, 2013, 19(23), 7555-7560
Méthode de production 13
Conditions de réaction
1.1 Catalysts: Pyrrolidine Solvents: Dimethyl sulfoxide ; 12 h, rt
Référence
- Method for synthesizing 3,4,5-trisubstituted pyrazole-like compound, China, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1) Solvents: 2-Methoxyethanol ; 10 min, rt; 3.5 h, 105 °C
Référence
- 3-(Dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-propoxybenzenesulfonamide derivatives as phosphodiesterase inhibitors, United States, , ,
Méthode de production 15
Conditions de réaction
1.1 Reagents: Sodium ethoxide ; 2.5 h, rt; rt → 60 °C; 1 h, 60 °C
1.2 Reagents: Acetic acid , Hydrazine
1.2 Reagents: Acetic acid , Hydrazine
Référence
- Synthesis of 1-methyl-3-n-propylpyrazole-5-carboxylic acid, Huaxue Shijie, 2002, 43(4), 208-210
Méthode de production 16
Conditions de réaction
1.1 Reagents: Sodium Solvents: Ethanol
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
1.2 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid
Référence
- Improved process for the synthesis of 1-methyl-4-nitro-3-propylpyrazole-5-carboxamide, Zhongguo Yiyao Gongye Zazhi, 2001, 32(7), 319-320
Méthode de production 17
Conditions de réaction
1.1 Reagents: Hydrazine hydrate (1:1) Solvents: Acetic acid ; 8 h, 0 °C → reflux
Référence
- Pyrazole Derivatives as Partial Agonists for the Nicotinic Acid Receptor, Journal of Medicinal Chemistry, 2003, 46(18), 3945-3951
Méthode de production 18
Conditions de réaction
1.1 Reagents: Acetic acid , Hydrazine hydrate (1:1)
1.2 Reagents: Sodium carbonate
1.2 Reagents: Sodium carbonate
Référence
- Process for synthesizing ethyl 5-propylpyrazole-3-carboxylate, China, , ,
Méthode de production 19
Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 45 min, -78 °C; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
1.2 -78 °C; 16 h, -78 °C → 20 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Toluene ; 8 h, reflux; reflux → 20 °C
1.4 Reagents: Sodium bicarbonate Solvents: Water ; 15 min, 20 °C
Référence
- One-pot synthesis of pyrazole-5-carboxylates by cyclization of hydrazone 1,4-dianions with diethyl oxalate, Tetrahedron Letters, 2007, 48(20), 3591-3593
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Raw materials
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Preparation Products
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Fournisseurs
Amadis Chemical Company Limited
Membre gold
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Numéro de commande:A22262
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 04:13
Prix ($):298.0
Courriel:sales@amadischem.com
Ethyl 5-Propyl-1H-pyrazole-3-carboxylate Littérature connexe
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
-
Jason Wan Lab Chip, 2020,20, 4528-4538
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:92945-27-2)Ethyl 5-Propyl-1H-pyrazole-3-carboxylate
Pureté:99%
Quantité:25g
Prix ($):298.0